![molecular formula C18H19Cl2NO2 B11171175 4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide](/img/structure/B11171175.png)
4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide is a synthetic organic compound with a complex structure
Preparation Methods
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide typically involves multiple steps. One common route includes the reaction of 4-chloro-2-methylphenol with butanoyl chloride to form 4-chloro-2-methylphenoxybutanoic acid. This intermediate is then reacted with 4-chlorobenzylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide can be compared with similar compounds such as:
4-chloro-2-methylphenoxyacetic acid: Known for its herbicidal properties.
(4-chloro-2-methylphenoxy)acetic acid sodium salt: Used in agricultural applications.
Mecoprop-P: Another herbicide with a similar structure but different functional groups. These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H19Cl2NO2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-13-11-16(20)8-9-17(13)23-10-2-3-18(22)21-12-14-4-6-15(19)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,22) |
InChI Key |
QJWTVYLWYOKVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


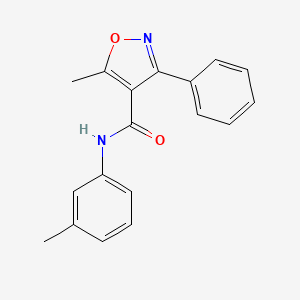
![2-(benzylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B11171096.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide](/img/structure/B11171098.png)
![4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11171107.png)
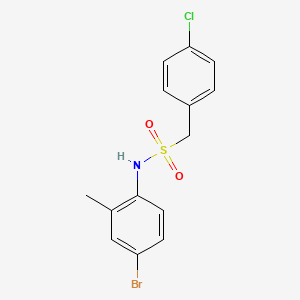
![N-(2-ethyl-6-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171121.png)
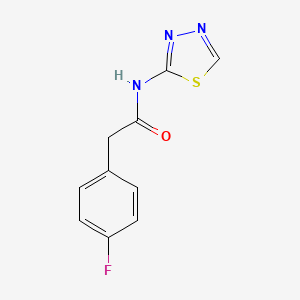
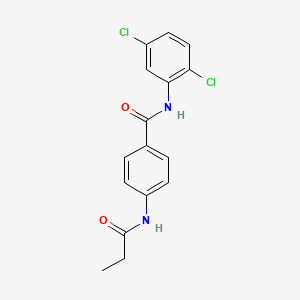
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11171141.png)
![N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B11171144.png)
![2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11171157.png)
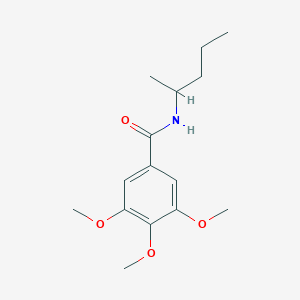
![3,4-dihydroisoquinolin-2(1H)-yl[2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B11171165.png)
![1-(2-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171170.png)
